Methyl vs. Ethyl Carbamate Ester: Measurable Lipophilicity and Hydrogen-Bond Potential Differentiation
The methyl carbamate ester in 946313-73-1 delivers a computed XLogP3 of 2.7, placing it in a lipophilicity window associated with moderate passive permeability and acceptable aqueous solubility for cell-based assays [1]. The closest direct comparator, Ethyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-49-4, molecular formula C₁₅H₁₆ClN₃O₃S, MW 353.82 g/mol), contains an additional methylene unit that is predicted to increase logP by approximately 0.4–0.6 units based on standard fragment-based estimation (CLOGP increment of +0.5 for –CH₂– in alkyl carbamates) . This 0.5-unit logP shift corresponds to a theoretical ~3-fold change in octanol-water partition coefficient, which empirically translates to altered Caco-2 permeability and microsomal metabolic stability.
| Evidence Dimension | Lipophilicity (computed XLogP3 / estimated CLOGP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (computed); TPSA = 109 Ų; MW = 339.8 g/mol; HBD = 2; HBA = 5 [1] |
| Comparator Or Baseline | Ethyl carbamate CAS 946314-49-4: predicted XLogP3 ≈ 3.2–3.3 (estimated +0.5 CLOGP increment); MW = 353.8 g/mol |
| Quantified Difference | Δ logP ≈ +0.5 units (methyl→ethyl carbamate); corresponding ~3-fold higher predicted octanol-water partitioning; MW increase of 14.1 g/mol. |
| Conditions | Computed molecular properties: XLogP3, TPSA using PubChem/Kuujia algorithms; CLOGP increment derived from standard fragment contributions (Hansch-Leo method). |
Why This Matters
For lead optimization, a 0.5 logP difference is sufficient to shift a compound across bioavailability thresholds; procurement of the methyl ester rather than the ethyl ester avoids uncontrolled ADME variation in SAR studies.
- [1] Kuujia.com (2023) 'CAS No. 946313-73-1: Methyl N-(4-{(5-chloro-2-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate – Chemical and Physical Properties'. Computed molecular properties including exact mass, XLogP3, TPSA. View Source
